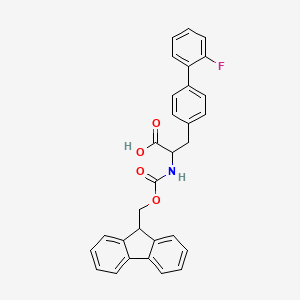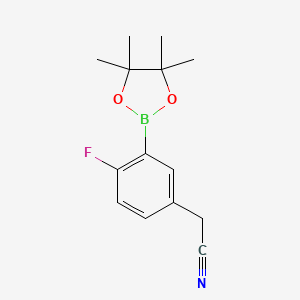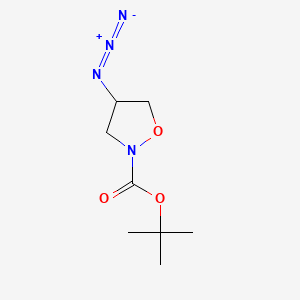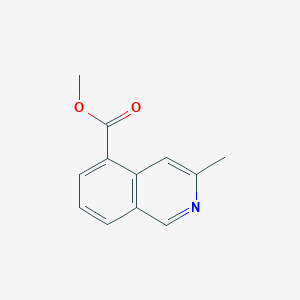![molecular formula C56H90O19 B12306920 [17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl)oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B12306920.png)
[17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl)oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La préparation de l'Otophylloside B 4’‘’-O-β-D-cymaropyranoside implique généralement l'extraction du composé à partir des racines de Cynanchum otophyllum. Les racines séchées à l'air sont extraites avec de l'éthanol à température ambiante pendant trois fois consécutives . L'extrait est ensuite soumis à diverses techniques chromatographiques, notamment la chromatographie sur colonne de gel de silice, la chromatographie sur colonne ODS et la chromatographie préparative HPLC, pour purifier le composé .
Méthodes de production industrielle
Actuellement, il existe peu d'informations sur les méthodes de production industrielle de l'Otophylloside B 4’‘’-O-β-D-cymaropyranoside. La plupart des données disponibles concernent les processus d'extraction et de purification à l'échelle du laboratoire.
Analyse Des Réactions Chimiques
Types de réactions
L'Otophylloside B 4’‘’-O-β-D-cymaropyranoside peut subir diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. des informations détaillées sur les réactions et les conditions spécifiques sont limitées.
Réactifs et conditions courants
Les réactifs et les conditions courants utilisés dans les réactions impliquant l'Otophylloside B 4’‘’-O-β-D-cymaropyranoside ne sont pas bien documentés. Des recherches supplémentaires sont nécessaires pour élucider les réactifs et les conditions spécifiques.
Principaux produits formés
Les principaux produits formés à partir des réactions de l'Otophylloside B 4’‘’-O-β-D-cymaropyranoside ne sont pas largement étudiés.
Applications de la recherche scientifique
L'Otophylloside B 4’‘’-O-β-D-cymaropyranoside a montré un potentiel dans diverses applications de recherche scientifique, notamment :
Activité neurotrophique : Le composé a été trouvé pour promouvoir la croissance des neurites dans les modèles de cellules neuronales PC12 de rat, indiquant son potentiel dans les thérapies neuroprotectrices.
Mécanisme d'action
Le mécanisme d'action de l'Otophylloside B 4’‘’-O-β-D-cymaropyranoside implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé a été montré pour induire la mort cellulaire dans les cellules cancéreuses en interférant avec le cycle cellulaire et en inhibant la prolifération et la formation de sphères des cellules cancéreuses . Les cibles moléculaires et les voies exactes impliquées dans ses activités neurotrophiques et cytotoxiques sont encore à l'étude.
Applications De Recherche Scientifique
Otophylloside B 4’‘’-O-beta-D-cymaropyranoside has shown potential in various scientific research applications, including:
Neurotrophic Activity: The compound has been found to promote neurite outgrowth in rat neuronal PC12 cell models, indicating its potential in neuroprotective therapies.
Traditional Medicine: The roots of Cynanchum otophyllum, from which the compound is isolated, have been traditionally used in Chinese folk medicine to treat epilepsy, rheumatic pain, kidney weakness, and muscle injury.
Mécanisme D'action
The mechanism of action of Otophylloside B 4’‘’-O-beta-D-cymaropyranoside involves its interaction with specific molecular targets and pathways. The compound has been shown to induce cell death in cancer cells by interfering with the cell cycle and inhibiting cancer cell proliferation and sphere formation . The exact molecular targets and pathways involved in its neurotrophic and cytotoxic activities are still under investigation.
Comparaison Avec Des Composés Similaires
L'Otophylloside B 4’‘’-O-β-D-cymaropyranoside est l'un des nombreux glycosides stéroïdiens C21 isolés de Cynanchum otophyllum. D'autres composés similaires comprennent :
- Caudatine 3-O-β-cymaropyranoside
- Caudatine 3-O-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside
- Otophylloside A
Ces composés partagent des structures et des activités biologiques similaires mais diffèrent dans leurs motifs de glycosylation et leurs bioactivités spécifiques .
Propriétés
Formule moléculaire |
C56H90O19 |
|---|---|
Poids moléculaire |
1067.3 g/mol |
Nom IUPAC |
[17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C56H90O19/c1-28(2)29(3)21-43(58)72-42-27-41-52(9)17-16-36(22-35(52)15-18-55(41,61)56(62)20-19-54(60,34(8)57)53(42,56)10)71-44-24-38(64-12)49(31(5)68-44)74-46-26-40(66-14)51(33(7)70-46)75-47-25-39(65-13)50(32(6)69-47)73-45-23-37(63-11)48(59)30(4)67-45/h15,21,28,30-33,36-42,44-51,59-62H,16-20,22-27H2,1-14H3/b29-21+ |
Clé InChI |
YUDOHRCAEPBFBO-XHLNEMQHSA-N |
SMILES isomérique |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)C)OC)O |
SMILES canonique |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2,2'-bipyridyl](/img/structure/B12306841.png)


![4-Trifluoromethoxy-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxypropyl)benzenesulfonamide](/img/structure/B12306850.png)
![Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate](/img/structure/B12306859.png)
![rac-(3aR,4R,6aS)-2-methyl-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B12306865.png)

![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B12306879.png)

![rac-(3aR,6aS)-1'-methyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis](/img/structure/B12306889.png)
![6-(Piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B12306910.png)

![1-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B12306919.png)
![rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B12306921.png)
